3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine
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Overview
Description
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C5H4IN5 It is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the iodination of a pyrazolo[4,3-d]pyrimidine precursor. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The precursor compound, 1H-pyrazolo[4,3-d]pyrimidin-7-amine, is dissolved in the solvent, and NIS is added slowly to the solution. The reaction mixture is stirred for several hours until the iodination is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Iodosuccinimide (NIS): Used for iodination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Hydrogen Peroxide: Used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrazolo[4,3-d]pyrimidine core.
Scientific Research Applications
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been studied as an inhibitor of calcium-dependent protein kinases, which play a crucial role in the life cycle of malaria parasites . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the parasite.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- 4-Chloro-1H-pyrazolo[4,3-d]pyrimidin-6-amine
- 5-Iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Its ability to inhibit specific enzymes also sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry research .
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURNROUZWRPFAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738495 |
Source
|
Record name | 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162791-82-4 |
Source
|
Record name | 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-IODO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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